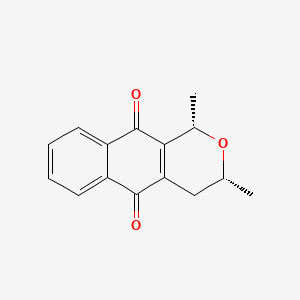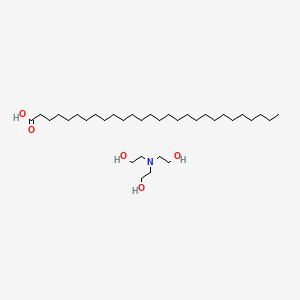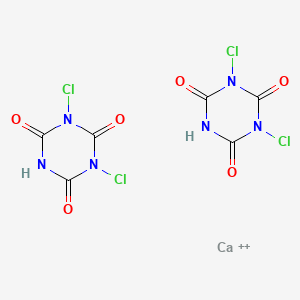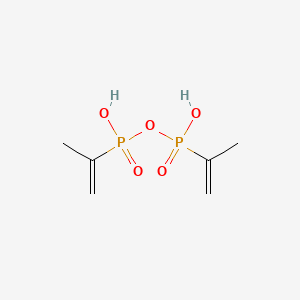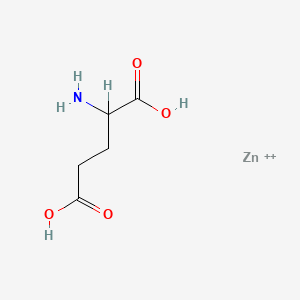
Benzonitrile, 3,5-dibromo-4-hydroxy-, mixt. with 4-hydroxy-3,5-diiodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 3,5-dibromo-4-hydroxy-, mixt with 4-hydroxy-3,5-diiodobenzonitrile is a complex organic compound that combines two distinct benzonitrile derivatives These compounds are characterized by the presence of bromine and iodine atoms, as well as hydroxyl groups, which contribute to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 3,5-dibromo-4-hydroxy-, and 4-hydroxy-3,5-diiodobenzonitrile typically involves halogenation and hydroxylation reactions. For instance, 3,5-dibromo-4-hydroxybenzonitrile can be synthesized by brominating 4-hydroxybenzonitrile using bromine in the presence of a suitable catalyst . Similarly, 4-hydroxy-3,5-diiodobenzonitrile can be prepared by iodinating 4-hydroxybenzonitrile with iodine under controlled conditions .
Industrial Production Methods
Industrial production of these compounds may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, reaction time, and the concentration of halogenating agents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3,5-dibromo-4-hydroxy-, and 4-hydroxy-3,5-diiodobenzonitrile undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace halogen atoms.
Major Products
Oxidation: Benzoic acids with bromine or iodine substituents.
Reduction: Aminobenzonitriles.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Benzonitrile, 3,5-dibromo-4-hydroxy-, mixt. with 4-hydroxy-3,5-diiodobenzonitrile has several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to the presence of halogen and hydroxyl groups.
Medicine: Investigated for potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with molecular targets through halogen and hydroxyl groups. These functional groups can form hydrogen bonds and halogen bonds with biological molecules, affecting their function. The nitrile group can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzonitrile: Similar in structure but lacks iodine atoms.
4-Hydroxy-3,5-diiodobenzonitrile: Similar but lacks bromine atoms.
3,5-Dibromo-4-hydroxybenzoic acid: Contains a carboxyl group instead of a nitrile group.
Uniqueness
The unique combination of bromine and iodine atoms in benzonitrile, 3,5-dibromo-4-hydroxy-, mixt
Properties
CAS No. |
63900-45-8 |
|---|---|
Molecular Formula |
C14H6Br2I2N2O2 |
Molecular Weight |
647.83 g/mol |
IUPAC Name |
3,5-dibromo-4-hydroxybenzonitrile;4-hydroxy-3,5-diiodobenzonitrile |
InChI |
InChI=1S/C7H3Br2NO.C7H3I2NO/c2*8-5-1-4(3-10)2-6(9)7(5)11/h2*1-2,11H |
InChI Key |
AXWIHNFSZXSUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C#N.C1=C(C=C(C(=C1I)O)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






